molecular formula C7H16N2S B1464480 2-(1,4-thiazepan-4-yl)ethan-1-amine CAS No. 118835-37-3

2-(1,4-thiazepan-4-yl)ethan-1-amine

Cat. No.: B1464480
CAS No.: 118835-37-3
M. Wt: 160.28 g/mol
InChI Key: BJKKOCDIYRQMJO-UHFFFAOYSA-N
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Description

2-(1,4-thiazepan-4-yl)ethan-1-amine is a chemical compound with diverse applications in scientific research. Its unique structure and properties make it invaluable for exploring drug development, organic synthesis, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-thiazepan-4-yl)ethan-1-amine typically involves the reaction of thiazepane with ethylamine under controlled conditions. The process may include the use of various catalysts and solvents to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve continuous processes that are commercially viable, cost-effective, and energy-efficient. These methods ensure the large-scale production of the compound while maintaining high standards of quality .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-thiazepan-4-yl)ethan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated compounds as reactants

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Alcoholic solvents, ether solvents, ester solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(1,4-thiazepan-4-yl)ethan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1,4-thiazepan-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential .

Comparison with Similar Compounds

Similar Compounds

  • 7-Phenyl-1,4-thiazepan-5-one
  • 2-Phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
  • 7-Methyl-7-phenyl-1,4-thiazepan-5-one
  • Methyl 4-(5-Oxo-1,4-thiazepan-7-yl)benzoate

Uniqueness

2-(1,4-thiazepan-4-yl)ethan-1-amine stands out due to its unique structure, which allows for versatile chemical modifications and a broad range of applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-(1,4-thiazepan-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2S/c8-2-4-9-3-1-6-10-7-5-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKKOCDIYRQMJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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